SGK1-IN-3 Demonstrates Sub-Nanomolar Potency for SGK1, Outperforming GSK650394 by Over 100-Fold
In biochemical kinase assays, SGK1-IN-3 inhibited SGK1 with an IC50 of 0.6 nM, demonstrating selectivity over the related AGC family kinases S6K1 and AKT . In contrast, the widely used SGK1 inhibitor GSK650394 exhibits an IC50 of 62 nM for SGK1 under comparable assay conditions . This represents an approximately 103-fold improvement in target potency for SGK1-IN-3.
| Evidence Dimension | SGK1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | GSK650394: 62 nM |
| Quantified Difference | Approximately 103-fold higher potency (62 nM ÷ 0.6 nM) |
| Conditions | Biochemical kinase assay |
Why This Matters
This 103-fold potency differential enables experiments requiring substantially lower compound concentrations to achieve equivalent SGK1 inhibition, potentially reducing off-target effects and minimizing compound consumption in long-term studies.
